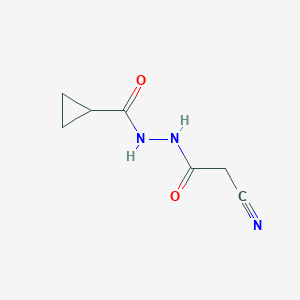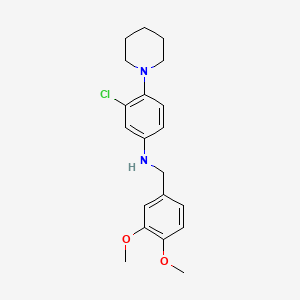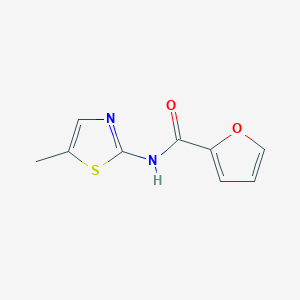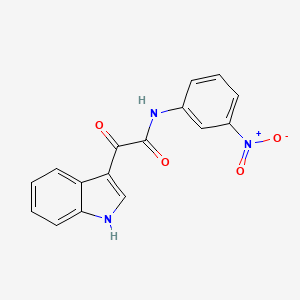![molecular formula C20H15FN2O2 B12484031 1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea linkage between a benzoylphenyl and a fluorophenyl group
Métodos De Preparación
The synthesis of 1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-benzoylaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea can be compared with similar compounds such as:
- 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
- 4-Benzoyl-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridinium bromide These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea lies in its urea linkage, which imparts distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C20H15FN2O2 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H15FN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) |
Clave InChI |
ZVFDWRDGTDFQDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12483950.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12483965.png)
![1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483968.png)
![4-[3-(4-hydroxy-3-methoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12483980.png)


![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12484020.png)
![Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484022.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
![5-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12484046.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)

